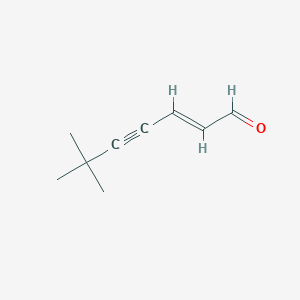
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate is a complex carbohydrate derivative. This compound is characterized by its unique structure, which includes a glucopyranosyl unit linked to another glucopyranosyl unit, further esterified with an octadecanoate group. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate typically involves the esterification of glucopyranosyl units with octadecanoic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of an acid catalyst under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Sodium borohydride in an alcoholic solvent at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the formation of different ester derivatives.
Applications De Recherche Scientifique
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and carbohydrate chemistry.
Biology: Investigated for its potential role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose molecules linked by a β(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an α(1→4) bond.
Uniqueness
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate is unique due to its ester linkage with octadecanoic acid, which imparts distinct chemical properties compared to other disaccharides. This esterification enhances its hydrophobicity and potential interactions with lipid membranes, making it valuable for specific applications in medicine and industry.
Propriétés
Numéro CAS |
376646-06-9 |
|---|---|
Formule moléculaire |
C₃₀H₅₆O₁₂ |
Poids moléculaire |
608.76 |
Synonymes |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Stearate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)




